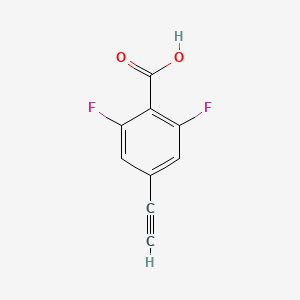

4-Ethynyl-2,6-difluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

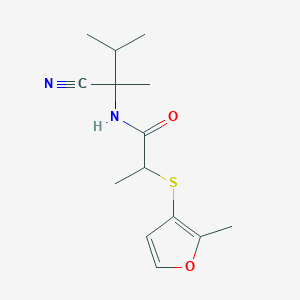

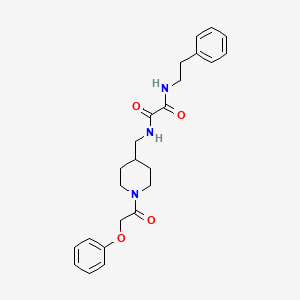

“4-Ethynyl-2,6-difluorobenzoic acid” is a chemical compound with the molecular formula C9H4F2O2 . It is a derivative of benzoic acid, which has been substituted with ethynyl and fluorine groups at positions 4 and 2,6 respectively .

Synthesis Analysis

While specific synthesis methods for “4-Ethynyl-2,6-difluorobenzoic acid” were not found, it’s worth noting that fluorinated benzoic acids have been synthesized using various methods . For instance, the presence of fluorinating agents, such as 2-fluorobenzoic acid (2-FBA), 2,6-difluorobenzoic acid (2,6-DFBA), and perfluorohexanoic acid (PFHxA) can result in the formation of fluorinated compounds .Molecular Structure Analysis

The molecular structure of “4-Ethynyl-2,6-difluorobenzoic acid” consists of a benzoic acid core with ethynyl and fluorine substituents. The InChI code for this compound is 1S/C9H4F2O2/c1-2-5-3-8(11)6(9(12)13)4-7(5)10/h1,3-4H,(H,12,13) .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethynyl-2,6-difluorobenzoic acid” include its molecular weight of 182.13 . It is also known to be a powder .Applications De Recherche Scientifique

Metal-Organic Frameworks (MOFs) Construction

4,4'-Ethynylenedibenzoic acids, closely related to 4-ethynyl-2,6-difluorobenzoic acid, have been synthesized and used in the construction of Zn-based, mixed-ligand metal-organic frameworks (MOFs). By varying the functionality in the linker positions, researchers have been able to create a collection of MOFs with different connectivities and varying levels of interpenetration. This approach highlights the potential of 4-ethynyl-2,6-difluorobenzoic acid derivatives in engendering structural diversity within MOFs, offering promising applications in gas storage, separation, and catalysis (Gadzikwa et al., 2008).

Continuous Flow Synthesis

The development of a facile continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid showcases the potential for similar methodologies to be applied to the synthesis of 4-ethynyl-2,6-difluorobenzoic acid and its derivatives. This process involves the generation of an unstable aryl-Grignard reagent followed by reaction with gaseous CO2, demonstrating the efficiency and environmental benefits of continuous flow chemistry in the synthesis of complex organic molecules (Deng et al., 2015).

Synthesis of Conjugated Rigid Rods

The Sonogashira cross-coupling reactions of ethynyl derivatives have led to the synthesis of various conjugated rigid rods with terminal carboxylate groups. This strategy, involving compounds like 4-ethynylmethylbenzoate, could be applied to the synthesis of materials based on 4-ethynyl-2,6-difluorobenzoic acid. Such materials might find applications in optoelectronics and nanotechnology due to their unique optical properties and structural characteristics (Fasina et al., 2005).

Oxidative Coupling for Heterocycle Synthesis

The oxidative coupling of benzene derivatives, including those related to 4-ethynyl-2,6-difluorobenzoic acid, with internal alkynes can produce a diverse set of heterocycles. This methodology demonstrates the versatility of ethynyl and carboxylic acid functionalities in synthesizing complex organic structures, which could have applications in pharmaceuticals and materials science (Shimizu et al., 2009).

Supramolecular Engineering

The crystal engineering of para-substituted ethynylbenzene derivatives, including those structurally similar to 4-ethynyl-2,6-difluorobenzoic acid, has been explored using the C–H⋯O supramolecular synthon. These studies underline the importance of ethynyl and carboxylate functionalities in designing materials with specific supramolecular architectures, potentially useful in the development of new materials with tailored properties (Dai et al., 2004).

Safety And Hazards

While specific safety and hazard information for “4-Ethynyl-2,6-difluorobenzoic acid” was not found, it’s important to handle all chemical substances with care. General safety measures include avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and using personal protective equipment .

Orientations Futures

Propriétés

IUPAC Name |

4-ethynyl-2,6-difluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2O2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h1,3-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTTYPJHUWJGDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C(=C1)F)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-2,6-difluorobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2373733.png)

![2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2373744.png)

![N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2373747.png)

![7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2373752.png)

![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2373754.png)

![4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2373755.png)